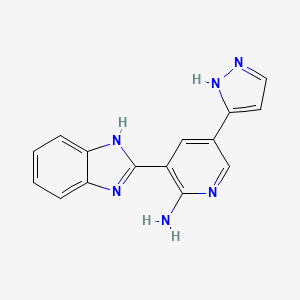
3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-5-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-5-yl)pyridin-2-amine is a heterocyclic compound that features a combination of benzimidazole, pyrazole, and pyridine moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-5-yl)pyridin-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Synthesis of the pyrazole ring: This can be done by the reaction of hydrazine with a 1,3-diketone.
Construction of the pyridine ring: This can involve various methods, such as the Hantzsch pyridine synthesis.
Coupling reactions: The final step would involve coupling the benzimidazole, pyrazole, and pyridine rings under suitable conditions, possibly using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrazole rings.
Reduction: Reduction reactions could potentially modify the nitrogen-containing rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Potential use as a drug candidate due to its heterocyclic structure, which is common in many pharmaceuticals.
Biological Probes: Could be used in research to study biological pathways and interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Dyes and Pigments: The compound’s structure might allow it to be used in the synthesis of dyes or pigments.
Wirkmechanismus
The mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could be related to signal transduction, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: Known for their antifungal and antiparasitic activities.
Pyrazole derivatives: Often used in anti-inflammatory and anticancer drugs.
Pyridine derivatives: Common in a wide range of pharmaceuticals, including antihistamines and antipsychotics.
Uniqueness
The combination of benzimidazole, pyrazole, and pyridine in a single molecule is relatively unique and could confer a distinct set of biological activities and chemical properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C15H12N6 |
|---|---|
Molekulargewicht |
276.30 g/mol |
IUPAC-Name |
3-(1H-benzimidazol-2-yl)-5-(1H-pyrazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H12N6/c16-14-10(7-9(8-17-14)11-5-6-18-21-11)15-19-12-3-1-2-4-13(12)20-15/h1-8H,(H2,16,17)(H,18,21)(H,19,20) |
InChI-Schlüssel |
FRQDSXOKROGPKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC(=C3)C4=CC=NN4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13874560.png)



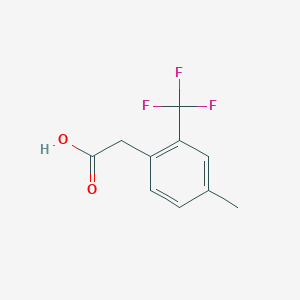



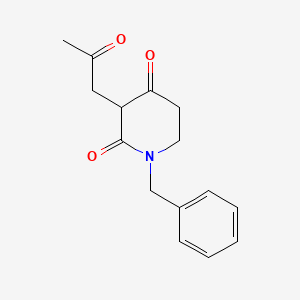
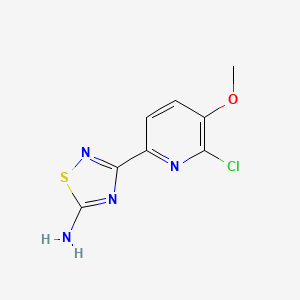
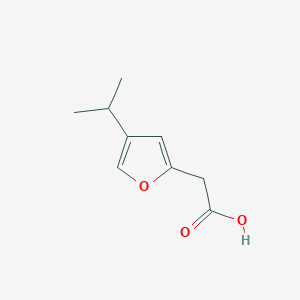
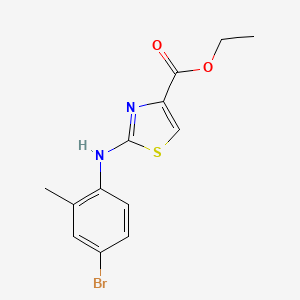
![Ethyl 2-[(2-thienylcarbonyl)amino]-1-cyclohexene-1-carboxylate](/img/structure/B13874614.png)
